4-Bromophenyl decanoate
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Overview
Description
4-Bromophenyl decanoate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a decanoate ester group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl decanoate typically involves the esterification of 4-bromophenol with decanoic acid. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl decanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Products like 4-aminophenyl decanoate or 4-thiocyanatophenyl decanoate.
Reduction: 4-Bromophenyl decanol.
Oxidation: 4-Bromophenyl quinone derivatives.
Scientific Research Applications
4-Bromophenyl decanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromophenyl decanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but contains an acetic acid group instead of a decanoate ester.
4-Bromophenylhydrazine: Contains a hydrazine group instead of a decanoate ester
Uniqueness: 4-Bromophenyl decanoate is unique due to its long-chain ester group, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
61063-36-3 |
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Molecular Formula |
C16H23BrO2 |
Molecular Weight |
327.26 g/mol |
IUPAC Name |
(4-bromophenyl) decanoate |
InChI |
InChI=1S/C16H23BrO2/c1-2-3-4-5-6-7-8-9-16(18)19-15-12-10-14(17)11-13-15/h10-13H,2-9H2,1H3 |
InChI Key |
IXBNSNUSQWAVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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